molecular formula C28H18 B14151596 1,1'-Bianthracene CAS No. 1104-41-2

1,1'-Bianthracene

Cat. No.: B14151596
CAS No.: 1104-41-2
M. Wt: 354.4 g/mol
InChI Key: XWSSEFVXKFFWLJ-UHFFFAOYSA-N
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Description

1,1’-Bianthracene is an organic compound consisting of two anthracene units connected by a single bond. This compound is part of the larger family of polycyclic aromatic hydrocarbons, which are known for their extended conjugated π-systems. The structure of 1,1’-Bianthracene makes it an interesting subject for research due to its unique photophysical and photochemical properties .

Preparation Methods

1,1’-Bianthracene can be synthesized through various methods. One common synthetic route involves the coupling of anthracene derivatives. For instance, a Ni(0)-mediated coupling of chloro derivatives of anthracene can be used to form 1,1’-Bianthracene . The reaction conditions typically involve the use of a nickel catalyst and a suitable solvent under an inert atmosphere to prevent oxidation.

Industrial production methods for 1,1’-Bianthracene are less common, but they generally follow similar principles as laboratory synthesis, with a focus on scalability and cost-effectiveness. The use of metal-catalyzed reactions, such as those involving palladium or nickel, is prevalent in industrial settings due to their efficiency and selectivity .

Chemical Reactions Analysis

1,1’-Bianthracene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of 1,1’-Bianthracene can yield dihydro derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the anthracene rings.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields anthraquinones, while reduction can produce dihydroanthracenes .

Scientific Research Applications

1,1’-Bianthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1’-Bianthracene exerts its effects is primarily through its interaction with light and other electromagnetic radiation. The extended conjugated π-system allows for efficient absorption and emission of light, making it useful in photophysical applications. In biological systems, its derivatives can interact with DNA and proteins, potentially leading to therapeutic effects .

Comparison with Similar Compounds

1,1’-Bianthracene is similar to other polycyclic aromatic hydrocarbons, such as 1,1’-Biphenyl and 1,1’-Binaphthalene. it is unique due to its larger conjugated system, which enhances its photophysical properties.

    1,1’-Biphenyl: Consists of two benzene rings connected by a single bond. It has a simpler structure and different photophysical properties compared to 1,1’-Bianthracene.

    1,1’-Binaphthalene: Consists of two naphthalene units connected by a single bond.

Properties

CAS No.

1104-41-2

Molecular Formula

C28H18

Molecular Weight

354.4 g/mol

IUPAC Name

1-anthracen-1-ylanthracene

InChI

InChI=1S/C28H18/c1-3-9-21-17-27-23(15-19(21)7-1)11-5-13-25(27)26-14-6-12-24-16-20-8-2-4-10-22(20)18-28(24)26/h1-18H

InChI Key

XWSSEFVXKFFWLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C4=CC=CC5=CC6=CC=CC=C6C=C54

Origin of Product

United States

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